molecular formula C17H14N6OS B3002994 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105209-48-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B3002994
CAS No.: 1105209-48-0
M. Wt: 350.4
InChI Key: PXKLGPSSKYDIGR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a heterocyclic compound combining a 1,3,4-thiadiazole core with a substituted benzimidazole scaffold. The acetamide linker bridges the thiadiazole and benzimidazole moieties, contributing to conformational flexibility and binding affinity.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-11-21-22-17(25-11)20-15(24)10-23-14-8-3-2-6-12(14)19-16(23)13-7-4-5-9-18-13/h2-9H,10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKLGPSSKYDIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its anticancer properties and potential as an antimicrobial agent.

Chemical Structure and Properties

The compound features a thiadiazole ring and a benzoimidazole moiety, both of which are known for their pharmacological significance. The presence of these structural components often correlates with enhanced biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research indicates that compounds sharing the 1,3,4-thiadiazole core exhibit significant cytotoxic effects against various cancer cell lines, including:

CompoundCancer Cell LineMechanism of Action
N-(4-acetyl-5-(naphthalen-2-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamideHeLa, MCF-7, HT-29Induction of apoptosis
N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamideHeLa, MCF-7Induction of apoptosis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamideTBDTBD

The specific anticancer activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide remains to be fully elucidated; however, its structural similarity to other effective thiadiazole derivatives suggests a potential for similar efficacy.

Thiadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Many thiadiazoles disrupt cellular signaling pathways that promote growth.
  • Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), leading to cell death.
  • Targeting Specific Proteins : Some derivatives have been shown to inhibit key proteins involved in cancer cell survival.

Antimicrobial Activity

Thiadiazole derivatives also display promising antimicrobial properties. For example:

  • Studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antibacterial activity against various pathogens.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03–0.06 μg/mL
Streptococcus pyogenes0.06–0.12 μg/mL
Haemophilus influenzae0.25–1 μg/mL

The antimicrobial mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several case studies have investigated the biological activities of thiadiazole derivatives:

  • Thiadiazole Derivatives as Anticancer Agents : A comprehensive review summarized various thiadiazole derivatives' effects on cancer cell viability and apoptosis induction across multiple studies .
  • Structure–Activity Relationship (SAR) : Research indicates that modifications on the thiadiazole ring can significantly affect biological activity. For instance, electron-withdrawing groups typically enhance anticancer activity .
  • Molecular Modeling Studies : Computational studies have provided insights into how these compounds interact with biological targets at the molecular level .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a thiadiazole ring and a benzimidazole moiety, which contribute to its biological activity. The molecular formula is C16H16N4SC_{16}H_{16}N_{4}S, and it exhibits moderate solubility in organic solvents, making it suitable for various applications in research.

Pharmacological Applications

1. Anticancer Activity
Recent studies indicate that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancers. The mechanism involves inducing apoptosis through the activation of specific signaling pathways that lead to programmed cell death.

2. Antimicrobial Properties
The compound exhibits potent antibacterial activity against several pathogenic strains such as Staphylococcus aureus and Escherichia coli. Its mode of action involves disrupting bacterial cell membranes, leading to cell lysis and death. This property suggests potential applications in developing new antibacterial agents.

3. Anti-inflammatory Effects
In vitro studies have demonstrated that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide can modulate inflammatory responses. It inhibits pro-inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation.

Agricultural Applications

1. Pesticidal Activity
The compound has shown promise as an acaricide and insecticide. Research indicates that derivatives of thiadiazole compounds can effectively control pest populations while being less toxic to non-target organisms . This application is particularly relevant in sustainable agriculture practices.

2. Herbicidal Potential
Preliminary studies suggest that this compound may also exhibit herbicidal properties, potentially aiding in the control of weed species without harming crops. Further research is necessary to establish effective concentrations and mechanisms of action .

Synthesis and Derivatives

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide can be achieved through multiple synthetic routes involving the reaction of thiadiazole derivatives with benzimidazole compounds. The development of novel derivatives with enhanced biological activities is an ongoing area of research .

Case Studies

Case Study 1: Anticancer Research
A recent study evaluated the efficacy of this compound against colon cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis at specific concentrations, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of E. coli. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a new treatment option for resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several derivatives reported in the evidence, particularly those containing 1,3,4-thiadiazole, benzimidazole, or pyridinyl groups. Key comparisons include:

Compound Name Key Structural Features Biological Activity/Properties Synthesis Yield Melting Point (°C) Reference
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-((5-methylbenzimidazol-2-yl)thio)acetamide (4d) Chlorophenyl-thiadiazole, methylbenzimidazole-thio linkage COX inhibition potential 58% 190–194
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Benzylsulfanyl-thiadiazole, piperidine-acetamide linker Antihypertensive, anticonvulsant activities 87% 103–104
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Piperidinyl-thioethyl-thiadiazole, benzamide substituents Acetylcholinesterase inhibition Not reported Varies by substituent
2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 4) Imidazole-thio linkage, thiazole-acetamide COX1/2 inhibition Not reported Not reported

Key Observations:

Bioactivity Trends :

  • Thiadiazole derivatives with aromatic substituents (e.g., chlorophenyl in 4d) exhibit enhanced COX inhibition, suggesting the target compound’s pyridinyl group may similarly modulate enzyme binding .
  • Piperidine-containing analogs (e.g., ) show broader pharmacological profiles (e.g., antihypertensive effects), highlighting the importance of heterocyclic substituents in activity diversification.

Synthetic Efficiency: The target compound’s synthesis likely parallels methods for 4d and 4e, involving coupling of pre-functionalized benzimidazole and thiadiazole precursors under mild conditions (e.g., K₂CO₃ in ethanol) . Yields for such reactions typically range from 50%–87%, depending on substituent complexity .

Spectroscopic Characterization :

  • IR and NMR data for analogs (e.g., 4d: IR peaks at 1678 cm⁻¹ for C=O; 1H NMR δ 10.2 ppm for NH) confirm the acetamide linker’s stability and hydrogen-bonding capacity . The target compound’s pyridinyl group would likely introduce distinct aromatic proton shifts (δ 7.5–8.5 ppm) .

Crystallographic Insights :

  • Thiadiazole-acetamide derivatives often exhibit planar geometries (r.m.s. deviation ~0.082 Å) and intramolecular S···O hypervalent interactions (2.625–2.628 Å), stabilizing the molecular conformation . Such features may enhance the target compound’s binding to biological targets like kinases or proteases.

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